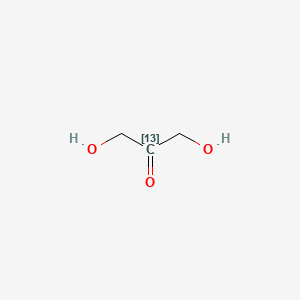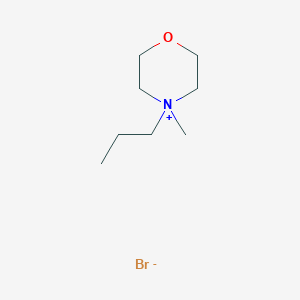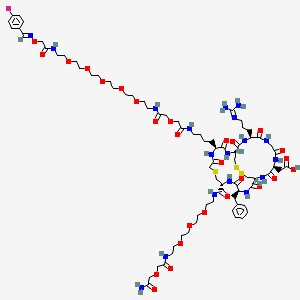
1,3-Dihydroxy-2-propanone-2-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dihydroxy-2-propanone-2-13C can be synthesized through the catalytic oxidation of glycerol. This process involves the use of acetic acid bacteria, such as Gluconobacter oxydans, which exhibit high activity of glycerol dehydrogenase . The reaction is typically carried out in an aqueous solution of glycerol at a pH of 7.5 and a temperature of 23°C, using immobilized cell preparations of the bacteria as the biocatalyst .
Industrial Production Methods
Industrial production of this compound primarily relies on microbial fermentation. The process involves the incomplete oxidation of glycerol by acetic acid bacteria, resulting in the formation of dihydroxyacetone. This method is preferred due to its high efficiency and the overproduction of glycerol by the biodiesel industry .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxy-2-propanone-2-13C undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyacetone phosphate, an important intermediate in glycolysis.
Reduction: It can be reduced to glycerol, a common reaction in carbohydrate metabolism.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The Maillard reaction occurs under mild heating conditions in the presence of amino acids.
Major Products Formed
Oxidation: Dihydroxyacetone phosphate.
Reduction: Glycerol.
Substitution: Melanoidins.
Aplicaciones Científicas De Investigación
1,3-Dihydroxy-2-propanone-2-13C has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dihydroxy-2-propanone-2-13C involves its interaction with amino acids in the skin, leading to the formation of melanoidins through the Maillard reaction. This reaction occurs when the carbonyl group of dihydroxyacetone reacts with the amino groups of proteins, resulting in the formation of brown pigments . Additionally, dihydroxyacetone can be phosphorylated to form dihydroxyacetone phosphate, which is an important intermediate in glycolysis and lipid biosynthesis .
Comparación Con Compuestos Similares
1,3-Dihydroxy-2-propanone-2-13C can be compared with other similar compounds, such as:
Glyceraldehyde: Another simple sugar that is an intermediate in glycolysis.
Glycerol: A trihydroxy alcohol that can be formed by the reduction of dihydroxyacetone.
Dihydroxyacetone phosphate: A phosphorylated form of dihydroxyacetone that plays a key role in glycolysis.
The uniqueness of this compound lies in its ability to undergo the Maillard reaction, making it valuable in the cosmetic industry for self-tanning products .
Propiedades
Número CAS |
82425-97-6 |
|---|---|
Fórmula molecular |
C3H6O3 |
Peso molecular |
91.07 g/mol |
Nombre IUPAC |
1,3-dihydroxy(213C)propan-2-one |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2/i3+1 |
Clave InChI |
RXKJFZQQPQGTFL-LBPDFUHNSA-N |
SMILES isomérico |
C([13C](=O)CO)O |
SMILES canónico |
C(C(=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)



![5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14136512.png)

![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-](/img/structure/B14136526.png)
